Mandipropamid

説明

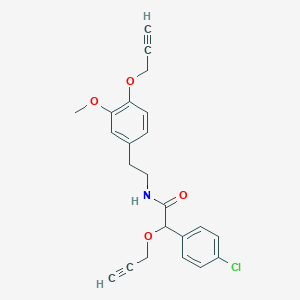

Structure

3D Structure

特性

IUPAC Name |

2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClNO4/c1-4-14-28-20-11-6-17(16-21(20)27-3)12-13-25-23(26)22(29-15-5-2)18-7-9-19(24)10-8-18/h1-2,6-11,16,22H,12-15H2,3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLVWJPJKJMCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)OCC#C)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058075 | |

| Record name | Mandipropamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities (g/L, 25 °C): n-hexane 0.042, n-octanol 4.8, toluene 29, methanol 66, ethyl acetate 120, acetone 300, dichloromethane 400, In water, 4.2 mg/L at 25 °C | |

| Record name | Mandipropamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.24 at 22 °C | |

| Record name | Mandipropamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<9.4X10-4 mPa (25-50 °C) /SRC: 7.1X10-9 mm Hg/ | |

| Record name | Mandipropamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light beige powder | |

CAS No. |

374726-62-2 | |

| Record name | Mandipropamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374726-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandipropamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374726622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mandipropamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetamide, 4-chloro-N-[2-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]ethyl]-α-(2-propyn-1-yloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDIPROPAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11GP4ELK0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mandipropamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

96.4-97.3 °C | |

| Record name | Mandipropamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Mandipropamid

This technical guide provides a comprehensive overview of the synthesis of Mandipropamid, a prominent fungicide used for controlling oomycete pathogens in various crops.[1][2] The synthesis pathways, key intermediates, and detailed experimental protocols are outlined for researchers, scientists, and professionals in drug development.

Core Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a convergent approach, starting from readily available commercial materials: 4-chloroacetophenone and vanillin.[1][2][3] The overall strategy involves the separate synthesis of two key fragments, which are then coupled and subsequently modified to yield the final product. The key reactions underpinning this synthesis are the Cannizzaro and Henry reactions, followed by amide bond formation and O-propargylation.[1][3]

A retrosynthetic analysis reveals that this compound can be disconnected into two primary intermediates: 2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid and 2-(3-methoxy-4-(prop-2-yn-1-yloxy)phenyl)ethan-1-amine. A more practical forward synthesis, however, constructs an amide intermediate which is then bis-O-propargylated.

The synthesis can be broadly divided into the following key stages:

-

Synthesis of the Carboxylic Acid Fragment: Preparation of p-chloromandelic acid from 4-chloroacetophenone.

-

Synthesis of the Amine Fragment: Preparation of 4-(2-aminoethyl)-2-methoxyphenol from vanillin.

-

Amide Coupling: Formation of the amide bond between the carboxylic acid and amine fragments.

-

Final O-propargylation: Introduction of the propargyl groups to yield this compound.

Key Intermediates and Experimental Protocols

Synthesis of p-Chloromandelic acid (Carboxylic Acid Fragment)

This key intermediate is synthesized from 4-chloroacetophenone via a modified Cannizzaro reaction.

-

Reaction: 4-chloroacetophenone is oxidized using selenium dioxide in the presence of a Lewis acid catalyst.

-

Experimental Protocol:

-

A mixture of 4-chloroacetophenone, selenium dioxide, and ytterbium triflate in a dioxane-water (3:1) solvent system is heated at 90°C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the p-chloromandelic acid.[2]

-

Synthesis of 4-(2-Aminoethyl)-2-methoxyphenol (Amine Fragment)

This fragment is prepared from vanillin in a two-step process involving a Henry reaction followed by reduction.

-

Step 1: (E)-2-Methoxy-4-(2-nitrovinyl)phenol

-

Reaction: Vanillin undergoes a Henry reaction with nitromethane.

-

Experimental Protocol:

-

Ethylenediamine is added to a solution of vanillin in nitromethane.

-

The resulting mixture is heated to reflux for 2 hours.

-

Volatiles are removed under vacuum, and the resulting solid is triturated with aqueous methanol to yield the product.[2]

-

-

-

Step 2: 4-(2-Aminoethyl)-2-methoxyphenol

-

Reaction: The nitrovinyl intermediate is reduced using a strong reducing agent.

-

Experimental Protocol:

-

A solution of (E)-2-methoxy-4-(2-nitrovinyl)phenol in THF is added dropwise to a stirred suspension of lithium aluminium hydride (LiAlH4) in THF at 0°C.

-

The mixture is then heated at reflux for 8 hours.

-

The reaction is quenched by the careful addition of water and sodium bicarbonate at 0°C, followed by refluxing for 3 hours to facilitate work-up and isolation of the amine product.[2]

-

-

Amide Coupling: Synthesis of 2-(4-chlorophenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-hydroxyacetamide

-

Reaction: The carboxylic acid and amine fragments are coupled using standard peptide coupling reagents.

-

Experimental Protocol:

-

To a stirred solution of 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) in DMF, p-chloromandelic acid is added at room temperature.

-

After 15 minutes, 4-(2-aminoethyl)-2-methoxyphenol is added, and the mixture is stirred at room temperature for 6 hours.

-

The reaction mixture is poured into ice-cold water and extracted with ethyl acetate. The combined organic phases are dried and concentrated to yield the amide intermediate.[2]

-

Final O-propargylation: Synthesis of this compound

-

Reaction: The two hydroxyl groups on the amide intermediate are O-propargylated using propargyl bromide.

-

Experimental Protocol:

-

To a stirred solution of the amide intermediate in DMF, cesium carbonate (Cs2CO3) is added, followed by propargyl bromide.

-

The resulting suspension is stirred at 60°C for 2 hours.

-

After completion, the reaction mixture is poured into ice-cold water and the product is extracted with ethyl acetate.[1]

-

Quantitative Data Summary

The following table summarizes the reported yields for each step in the synthesis of this compound.

| Step | Starting Material(s) | Product | Yield (%) | Reference |

| 1. Cannizzaro Reaction | 4-Chloroacetophenone | p-Chloromandelic acid | 93 | [1] |

| 2. Henry Reaction | Vanillin | (E)-2-Methoxy-4-(2-nitrovinyl)phenol | 95 | [2] |

| 3. Reduction | (E)-2-Methoxy-4-(2-nitrovinyl)phenol | 4-(2-Aminoethyl)-2-methoxyphenol | 73 | [2] |

| 4. Amide Coupling | p-Chloromandelic acid & 4-(2-Aminoethyl)-2-methoxyphenol | 2-(4-chlorophenyl)-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-2-hydroxyacetamide | 87 | [2] |

| 5. O-propargylation | Amide Intermediate | This compound | 82 | [2] |

| Overall Yield | 4-Chloroacetophenone & Vanillin | This compound | ~43 | [1][3] |

Conclusion

The synthesis of this compound presented here is a robust and efficient process that utilizes readily available starting materials. The key transformations, including the Cannizzaro and Henry reactions, amide coupling, and O-propargylation, proceed with good to excellent yields. This guide provides the necessary details for the replication and potential optimization of this synthetic route in a research and development setting. The protection-free strategy enhances the overall efficiency and scalability of the process.[2]

References

A Technical Guide to Mandipropamid: Properties, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide Mandipropamid, detailing its chemical identity, physicochemical properties, synthesis, and biological mode of action. The information is intended for researchers, scientists, and professionals involved in drug development and crop protection.

Core Chemical Identifiers

| Identifier | Value | Citation |

| CAS Number | 374726-62-2 | [1][2][3] |

| IUPAC Name | 2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide | [1][3][4] |

| Molecular Formula | C₂₃H₂₂ClNO₄ | [1][2][3] |

| Molecular Weight | 411.9 g/mol | [1][3] |

Physicochemical Properties

This compound is a light beige, odorless powder.[1][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Citation |

| Melting Point | 96.4-97.3 °C | [1][5] |

| Density | 1.24 g/cm³ at 22 °C | [1][5] |

| Vapor Pressure | 9.4 × 10⁻⁷ Pa at 25 °C | [3] |

| Water Solubility (25°C) | 4.2 mg/L | [5] |

| Solvent Solubility (g/L, 25°C) | n-hexane: 0.042, n-octanol: 4.8, toluene: 29, methanol: 66, ethyl acetate: 120, acetone: 300, dichloromethane: 400 | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 3.2 | [1] |

| Hydrolysis Stability | Stable to hydrolysis at pH 4-9 | [1][3] |

Mechanism of Action

This compound belongs to the carboxylic acid amide (CAA) class of fungicides.[6][7] Its primary mode of action is the inhibition of cellulose biosynthesis in the cell walls of oomycete pathogens, a group of destructive plant pathogens including species that cause late blight and downy mildew.[8][9][10] This targeted action disrupts the integrity of the fungal cell wall, leading to cell death.[8] The molecular target has been identified as a cellulose synthase-like protein, PiCesA3.[9][10]

Synthesis of this compound

The synthesis of this compound has been achieved through various routes, often employing a convergent approach that does not require protecting groups.[11] A common strategy involves the reaction of key intermediates derived from commercially available starting materials, such as 4-chloroacetophenone and vanillin.[6][11][12] Key chemical reactions in the synthesis include the Cannizzaro and Henry reactions, followed by amide bond formation and O-propargylation.[6][11]

Experimental Protocols

Residue Analysis in Agricultural Products

The determination of this compound residues in food matrices is critical for safety assessment. The following outlines a general protocol based on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection.

1. Sample Extraction [13][14][15]

-

Weigh a homogenized sample of the agricultural product (e.g., 10-20 g of fruits, vegetables, or grains).[13]

-

For certain matrices like grains or tea leaves, add 20 mL of water and allow to stand for 30 minutes.[13]

-

Add 100 mL of acetonitrile and homogenize the mixture.

-

Filter the homogenate under suction.

-

Wash the residue on the filter with an additional 50 mL of acetonitrile and combine the filtrates.

-

Adjust the final volume of the combined filtrate to 200 mL with acetonitrile.

2. Clean-up (Solid-Phase Extraction - SPE) [13][14]

-

Take an aliquot of the extract (e.g., 2 mL).

-

The clean-up procedure often involves sequential column chromatography using cartridges such as octadecylsilanized (ODS) silica gel, graphitized carbon black, and silica gel to remove interfering matrix components.[13]

-

ODS and Carbon Column Steps:

-

Condition an ODS cartridge (1,000 mg) and a graphitized carbon black cartridge (500 mg) with acetonitrile and water.

-

Load the diluted extract onto the ODS cartridge.

-

Connect the carbon cartridge below the ODS cartridge and elute with acetonitrile/water mixtures to remove impurities.

-

Remove the ODS cartridge and elute the carbon cartridge with acetone.

-

-

Silica Gel Column Step:

-

Concentrate the eluate from the carbon cartridge and redissolve in an ethyl acetate/n-hexane mixture.

-

Load this solution onto a conditioned silica gel cartridge (690 mg).

-

Wash the cartridge with an ethyl acetate/n-hexane mixture.

-

Elute the target analyte (this compound) with a more polar mixture of ethyl acetate/n-hexane (e.g., 2:3 v/v).[13]

-

-

Evaporate the final eluate to dryness at a temperature below 40°C.

-

Reconstitute the residue in a known volume of a suitable solvent mixture (e.g., acetonitrile/formic acid/water).[13]

-

Analyze the sample using LC-MS/MS or HPLC-UVD.

-

Prepare a calibration curve using standard solutions of this compound at known concentrations (e.g., 0.0005–0.01 mg/L).[13]

-

Calculate the concentration of this compound in the original sample based on the peak area or height from the chromatogram and the calibration curve.

References

- 1. This compound | C23H22ClNO4 | CID 11292824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. fao.org [fao.org]

- 4. This compound | CAS 374726-62-2 | LGC Standards [lgcstandards.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. or.niscpr.res.in [or.niscpr.res.in]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. chemicalwarehouse.com [chemicalwarehouse.com]

- 9. This compound targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis of Crop Protection Agent this compound | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]

- 13. mhlw.go.jp [mhlw.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Molecular formula and structure of Mandipropamid

An In-depth Technical Guide to Mandipropamid: Molecular Formula, Structure, and Analysis

Introduction

This compound is a highly effective fungicide belonging to the mandelamide class, a subset of the Carboxylic Acid Amide (CAA) group of fungicides.[1][2] Developed by Syngenta, it is specifically designed to control Oomycete fungal pathogens, which are responsible for devastating plant diseases such as late blight in potatoes and tomatoes (Phytophthora infestans) and downy mildew in grapes (Plasmopara viticola).[3][4][5] This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, mechanism of action, and the analytical protocols used for its detection and quantification.

Molecular Identity and Physicochemical Properties

This compound is chemically defined as 2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide.[6][7] Its unique structure, featuring two propargyl ether groups, is central to its biological activity.

Molecular Structure: The chemical structure of this compound is detailed below.

Caption: Chemical structure of this compound.

The core properties of this compound are summarized in the table below, providing essential data for researchers and chemists.

| Property | Value | Reference |

| Molecular Formula | C23H22ClNO4 | [6][8] |

| Molecular Weight | 411.9 g/mol | [6][9] |

| CAS Registry Number | 374726-62-2 | [6][8] |

| Appearance | Light beige powder | [6][9] |

| Melting Point | 96.4–97.3 °C | [6][10] |

| Density | 1.24 g/cm³ (at 22 °C) | [6] |

| Vapor Pressure | <9.4 x 10⁻⁴ mPa (at 25-50 °C) | [6][7] |

| Water Solubility | 4.2 mg/L (at 25 °C) | [7] |

| LogP (Kow) | 3.2 | [6] |

| Hydrolytic Stability | Stable at pH 4–9 | [6] |

Synthesis of this compound

A convergent and protecting-group-free synthesis for this compound has been developed, making it efficient and scalable.[11] The synthesis typically involves a six-step process starting from commercially available materials, 4-chloroacetophenone and vanillin, with an overall yield of approximately 43%.[1][12] The key chemical transformations include the Cannizzaro and Henry reactions, followed by amide bond formation and O-propargylation.[1][11]

The general workflow for the synthesis is outlined in the diagram below.

Caption: Simplified synthetic workflow for this compound.

Mechanism of Action

This compound's fungicidal activity stems from its ability to inhibit cell wall biosynthesis in Oomycete pathogens.[3] Unlike many other fungicides, its target is highly specific.

Signaling Pathway and Molecular Target:

-

Localization : this compound acts on the pathogen's cell wall and does not need to enter the cell to be effective.[13][14]

-

Target Inhibition : It specifically targets cellulose synthase-like protein PiCesA3 , a key enzyme responsible for synthesizing cellulose, a vital structural component of the Oomycete cell wall.[13][14][15]

-

Disruption of Cell Wall : By inhibiting this enzyme, this compound disrupts the formation of the cell wall. This leads to characteristic swelling of germinating cysts, cessation of germ tube elongation, and ultimately, cell lysis and death of the pathogen.[13][16]

-

Efficacy : This mode of action is effective against multiple stages of the fungal life cycle, including spore germination, mycelial growth, and sporulation.[17]

The diagram below illustrates this mechanism.

Caption: Mechanism of action of this compound on Oomycete pathogens.

Experimental Protocols: Residue Analysis

Accurate quantification of this compound residues in agricultural products is crucial for regulatory compliance and food safety. The standard method involves liquid chromatography coupled with mass spectrometry (LC-MS) or ultraviolet detection (HPLC-UVD).[18][19]

Protocol: Analysis of this compound in Plant Tissues

This protocol is a generalized procedure based on established methods.[18][19]

-

Sample Extraction:

-

Weigh a homogenized sample (e.g., 20.0 g for fruits/vegetables, 5.00 g for tea leaves).[18]

-

For dry samples like tea, add 20 mL of water and let stand for 30 minutes.[18]

-

Add 100 mL of acetonitrile, homogenize thoroughly, and filter under suction.

-

Re-extract the residue on the filter with an additional 50 mL of acetonitrile.[18]

-

Combine the filtrates and adjust the final volume to 200 mL with acetonitrile.

-

-

Sample Clean-up (Solid-Phase Extraction - SPE):

-

Take a specific aliquot of the extract (e.g., 2 mL) and dilute with water.

-

Condition an octadecylsilanized silica gel (C18) cartridge (1000 mg) and a graphitized carbon black cartridge (500 mg) sequentially with acetonitrile and water.[18]

-

Load the diluted extract onto the C18 cartridge. For complex matrices, the C18 and carbon cartridges can be connected in series for enhanced cleanup.[18]

-

Wash the cartridge(s) with acetonitrile/water solutions of increasing organic content to remove interferences.

-

Elute this compound from the final cartridge (e.g., carbon or silica gel) using a suitable solvent like acetone or an ethyl acetate/n-hexane mixture.[18]

-

Concentrate the eluate at <40°C and reconstitute the residue in a known volume of the mobile phase for analysis.

-

-

Quantification:

-

Instrumentation : Use a Liquid Chromatograph-Mass Spectrometer (LC-MS) or an HPLC with a UV detector.[18]

-

Calibration : Prepare a series of this compound standard solutions (e.g., 0.0005–0.01 mg/L) to generate a calibration curve.[18]

-

Analysis : Inject a known volume (e.g., 10 µL) of the final test solution into the chromatograph.[18]

-

Calculation : Determine the concentration of this compound in the sample by comparing its peak area or height to the calibration curve. The limit of quantification (LOQ) is typically around 0.01 mg/kg.[19]

-

The workflow for this analytical protocol is visualized below.

Caption: General workflow for this compound residue analysis.

References

- 1. or.niscpr.res.in [or.niscpr.res.in]

- 2. apvma.gov.au [apvma.gov.au]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Multicomponent reactions in fungicide research: the discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C23H22ClNO4 | CID 11292824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 374726-62-2 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. fao.org [fao.org]

- 10. accustandard.com [accustandard.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis of Crop Protection Agent this compound | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]

- 13. This compound targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 16. glpbio.com [glpbio.com]

- 17. researchgate.net [researchgate.net]

- 18. mhlw.go.jp [mhlw.go.jp]

- 19. researchgate.net [researchgate.net]

Mandipropamid's classification in the mandelamide chemical class

An In-depth Technical Guide to Mandipropamid: Classification, Mechanism, and Experimental Analysis

Executive Summary

This compound is a highly effective, single-site fungicide belonging to the mandelamide chemical class, and is also categorized within the broader group of Carboxylic Acid Amides (CAA).[1][2][3] It is specifically designed for the control of Oomycete fungal pathogens, which are responsible for devastating plant diseases such as late blight in potatoes and tomatoes, and downy mildew in grapes.[1][4] The primary mode of action for this compound is the inhibition of cell wall biosynthesis in these pathogens.[4] It achieves this by targeting and disrupting the function of a specific cellulose synthase-like enzyme, PiCesA3, which is crucial for the formation of the fungal cell wall.[1][5] This disruption leads to the cessation of growth and ultimately, the death of the pathogen. This guide provides a detailed overview of its chemical classification, mechanism of action, relevant quantitative data, and key experimental protocols for its study.

Chemical Classification and Structure

This compound is unequivocally classified as a member of the mandelamide chemical class of fungicides.[2][4] This classification is based on its core chemical structure derived from mandelic acid, a type of alpha-hydroxy carboxylic acid. More broadly, it is grouped with other fungicides like dimethomorph and iprovalicarb into the Carboxylic Acid Amide (CAA) fungicides (FRAC Group 40).[1][6][7] This grouping is based on a shared mechanism of action and observed cross-resistance patterns.[1][6]

-

IUPAC Name: 2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide[8][9]

-

CAS Registry Number: 374726-62-2[2]

-

Molecular Formula: C₂₃H₂₂ClNO₄[2]

-

Molecular Weight: 411.9 g/mol [2]

The structure features a central mandelamide core, which is crucial for its fungicidal activity.

Mechanism of Action: Inhibition of Cellulose Synthesis

This compound's efficacy stems from its highly specific mode of action: the inhibition of cellulose synthesis in the cell walls of Oomycete pathogens.[1][4] This process is critical for the structural integrity and growth of the fungus.

Studies have demonstrated that this compound specifically targets a cellulose synthase-like protein, PiCesA3 .[1][5] By inhibiting this enzyme, this compound effectively halts the polymerization of glucose into cellulose chains, which are essential components of the oomycete cell wall.[1][5] This disruption leads to characteristic swelling of germinating cysts and malformation of germ tubes, ultimately preventing infection and pathogen proliferation.[1][6][10] Uptake studies using radiolabeled this compound have shown that the compound acts on the cell wall and does not need to enter the cell to exert its effect.[1][5]

Quantitative Efficacy and Toxicological Data

The potency of this compound has been quantified through various bioassays. The following tables summarize key efficacy and toxicological metrics.

Table 1: Efficacy of this compound against Oomycete Pathogens

| Metric | Value | Target Organism/Process | Reference |

|---|---|---|---|

| IC₅₀ | 19.8 ± 5.6 nM | Inhibition of ¹⁴C-cellulose synthesis in P. infestans | [1] |

| EC₅₀ | 0.008 - 0.03 mg/L | Mycelial growth reduction in Phytophthora and P. litchi |[11] |

Table 2: Acute Toxicological Profile of this compound

| Metric | Value | Species | Exposure Route | Reference |

|---|---|---|---|---|

| LD₅₀ | >5000 mg/kg bw | Rat | Oral | [7] |

| LD₅₀ | >5050 mg/kg bw | Rat | Dermal | [7] |

| LC₅₀ | >5101 mg/m³ (4-hr) | Rat | Inhalation | [7] |

| LC₅₀ | 4.85 mg/L | Zebrafish (adult) | Aquatic |[11] |

Experimental Protocols

Protocol for Cellulose Synthase Inhibition Assay

This protocol is adapted from studies investigating this compound's effect on cellulose biosynthesis in Phytophthora infestans.[1]

Objective: To quantify the inhibition of cellulose synthesis by this compound using ¹⁴C-glucose incorporation.

Methodology:

-

Culturing: Grow P. infestans mycelia in a suitable liquid medium to produce cysts.

-

Treatment: Treat the germinating cysts with varying concentrations of this compound (and a solvent control).

-

Radiolabeling: Add ¹⁴C-labeled glucose to the treated cultures and incubate to allow for incorporation into newly synthesized cellulose.

-

Extraction: Harvest the cells and perform a series of chemical extractions to isolate the crystalline cellulose fraction from other cellular components.

-

Quantification: Measure the radioactivity of the extracted cellulose fraction using liquid scintillation counting.

-

Analysis: Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value.

Protocol for Generating this compound-Insensitive Mutants

This protocol details the generation of resistant mutants to identify the molecular target of this compound.[1][10]

Objective: To induce and select for mutations that confer resistance to this compound, enabling gene sequence analysis to identify the target protein.

Methodology:

-

Mutagenesis: Expose a large population of P. infestans zoospores to a chemical mutagen, such as ethyl methane sulphonate (EMS).

-

Selection: Plate the mutagenized spores on a growth medium containing a lethal concentration of this compound. Only resistant mutants will survive and grow.

-

Isolation and Verification: Isolate the resulting colonies and re-test their insensitivity to this compound to confirm the resistance phenotype.

-

Gene Sequencing: Extract genomic DNA from both the resistant mutants and the sensitive wild-type strain.

-

Analysis: Sequence candidate genes known to be involved in cell wall synthesis (e.g., cellulose synthase genes like PiCesA3) and compare the sequences to identify point mutations responsible for the resistance.[1]

General Synthesis Protocol

This compound can be synthesized efficiently through a protection-free strategy starting from commercially available precursors.[3]

Objective: To synthesize this compound (1) via the coupling of key intermediates.

Key Intermediates:

-

Amine compound (4): Derived from vanillin.

-

α-hydroxy acid (6): Derived from p-chloroacetophenone.

Simplified Procedure:

-

Amide Coupling: The α-hydroxy acid intermediate (6) is activated using coupling agents like 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in a solvent such as dimethylformamide (DMF).

-

Amine Addition: The amine intermediate (4) is added to the activated acid, and the reaction mixture is stirred at room temperature for several hours to form an amide intermediate (7).

-

O-propargylation: The final step involves the addition of two propargyl groups. The amide intermediate (7) is treated with propargyl bromide in the presence of a base like cesium carbonate (Cs₂CO₃) at an elevated temperature (e.g., 60°C) to yield the final product, this compound (1).[3]

Conclusion

This compound stands as a significant advancement in the control of Oomycete pathogens. Its classification within the mandelamide chemical class is defined by its unique structure, which enables a highly specific and potent mechanism of action: the targeted inhibition of cellulose synthase PiCesA3. The quantitative data underscores its high efficacy at low concentrations. The detailed experimental protocols provided herein offer a framework for further research into its fungicidal properties and for the development of novel crop protection agents. This technical guide serves as a core resource for professionals in agrochemical research and drug development.

References

- 1. This compound targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. or.niscpr.res.in [or.niscpr.res.in]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. apvma.gov.au [apvma.gov.au]

- 8. This compound | C23H22ClNO4 | CID 11292824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 10. This compound targets the cellulose synthase-like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Target Pathogens of Mandipropamid Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mandipropamid is a highly effective, single-site fungicide belonging to the carboxylic acid amide (CAA) chemical class. It exhibits potent and specific activity against a range of oomycete pathogens, which are responsible for some of the most destructive plant diseases in agriculture. This technical guide provides a comprehensive overview of the target pathogens of this compound, its molecular mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study. The primary mode of action of this compound is the inhibition of cellulose biosynthesis, a critical process for the cell wall integrity of oomycetes. This is achieved through the specific targeting of the cellulose synthase 3 enzyme, encoded by the CesA3 gene. Resistance to this compound has been linked to specific point mutations in this target gene. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of fungicides and the development of novel disease control strategies.

Target Pathogens and Spectrum of Activity

This compound is principally active against pathogens of the class Oomycetes, a group of fungus-like eukaryotic microorganisms. Unlike true fungi, oomycetes have cell walls primarily composed of cellulose and β-glucans. This unique composition is a key factor in the selective toxicity of this compound.

The primary targets of this compound include economically significant foliar pathogens such as:

-

Phytophthora infestans : The causal agent of late blight in potatoes and tomatoes, a disease of historical and ongoing agricultural importance.[1][2][3][4]

-

Plasmopara viticola : The pathogen responsible for downy mildew in grapevines, which can lead to substantial yield losses in viticulture.[1][2][5]

-

Pseudoperonospora cubensis : The causal agent of downy mildew in cucurbits.[6]

-

Peronospora belbahrii : The pathogen causing downy mildew on basil.[7]

While highly effective against these foliar oomycetes, this compound does not control Pythium spp.[4] The Fungicide Resistance Action Committee (FRAC) has classified this compound in Group 40, which also includes other CAA fungicides like dimethomorph, iprovalicarb, and benthiavalicarb. Cross-resistance has been observed among members of this group, indicating a shared mechanism of action.[1][4]

Mechanism of Action: Inhibition of Cellulose Synthesis

The fungicidal activity of this compound stems from its ability to disrupt the synthesis of the oomycete cell wall.[1][2][8]

Key aspects of the mechanism of action include:

-

Target Site: this compound specifically targets a cellulose synthase-like protein, encoded by the CesA3 gene.[1][2][8][9] This enzyme is essential for the polymerization of glucose into cellulose chains, a major structural component of the oomycete cell wall.[10][11][12]

-

Inhibition of Cellulose Synthesis: Biochemical studies have demonstrated that this compound potently inhibits the incorporation of ¹⁴C-labeled glucose into crystalline cellulose in P. infestans.[1][2] This inhibition occurs at nanomolar concentrations, signifying a highly specific interaction with its target.

-

Phenotypic Effects: Treatment of germinating P. infestans cysts with this compound results in characteristic swelling of the germ tubes, a phenotype consistent with the disruption of cell wall synthesis.[1][2] This effect is reversible upon removal of the fungicide.[1][2]

-

Extracellular Action: Uptake studies using ¹⁴C-labeled this compound have shown that the fungicide acts on the cell wall and does not need to enter the cell to exert its inhibitory effect.[1][2]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on oomycete pathogens.

Resistance Mechanisms

Resistance to this compound in field and laboratory-generated isolates of oomycetes has been documented. The primary mechanism of resistance is due to alterations in the target site.

-

Point Mutations in CesA3: Insensitivity to this compound is conferred by specific point mutations in the PiCesA3 gene in P. infestans and the PvCesA3 gene in P. viticola.[1]

-

G1105S/V/C Substitution: A common mutation involves a change at amino acid position 1105 of the CesA3 protein, where glycine (G) is replaced by serine (S), valine (V), or cysteine (C).[1] The G1105S substitution in P. viticola has been shown to be a recessive trait, meaning both alleles of the diploid oomycete must carry the mutation for resistance to be expressed.

-

High Resistance Factor: The presence of these mutations can lead to a significant shift in sensitivity, with resistance factors exceeding 1500-fold.[4]

Logical Flow of Resistance Development

Caption: Logical flow of the development of resistance to this compound.

Quantitative Efficacy Data

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound against Phytophthora infestans

| Parameter | Value | Pathogen Strain | Reference |

| IC₅₀ (Cellulose Synthesis Inhibition) | 19.8 ± 5.6 nM | Wild-type | [1] |

| Minimum Inhibitory Dose (Rye Agar) | 0.07 µM | T30-4 (Wild-type) | [1] |

| Growth on 35 µM this compound | Unaffected | Tmut3 (Resistant Mutant) | [1] |

| Growth on 35 µM this compound | Reduced | Tmut7 (Resistant Mutant) | [1] |

Table 2: Field Efficacy of this compound against Phytophthora infestans on Potato

| Treatment | Application Rate | Efficacy (%) | Location | Reference |

| This compound (Revus 250 SC) | 150 g a.i./ha | 96.3 - 99.2 | Serbia | [4] |

| Azoxystrobin (Quadris) | - | 94.1 - 95.5 | Serbia | [4] |

| This compound | 150 g a.i./ha | > 90 (up to 6 DAT) | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro Fungicide Sensitivity Assay on Amended Agar Medium

This protocol is used to determine the minimum inhibitory concentration (MIC) and the effective concentration to inhibit 50% of growth (EC₅₀) of a fungicide against an oomycete pathogen.

Materials:

-

Phytophthora infestans isolate

-

Rye B agar medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile Petri dishes (9 cm)

-

Sterile cork borer (5 mm)

-

Incubator (18-20°C)

-

Calipers

Procedure:

-

Prepare Rye B agar medium and autoclave.

-

Cool the medium to 45-50°C in a water bath.

-

Add the appropriate volume of this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a solvent control plate containing only the solvent at the highest concentration used.

-

Pour the amended agar into sterile Petri dishes and allow them to solidify.

-

From the growing edge of an actively growing P. infestans culture on Rye B agar, take 5 mm mycelial plugs using a sterile cork borer.

-

Place one mycelial plug in the center of each amended agar plate.

-

Seal the plates with parafilm and incubate in the dark at 18-20°C for 7-14 days, or until the mycelium on the control plate has reached the edge of the plate.

-

Measure the colony diameter in two perpendicular directions for each plate and calculate the average diameter.

-

Calculate the percentage of growth inhibition for each concentration relative to the control.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a regression analysis.

Inhibition of ¹⁴C-Glucose Incorporation into Cellulose

This assay quantifies the effect of this compound on cellulose synthesis by measuring the incorporation of radiolabeled glucose into the cell wall.

Materials:

-

Phytophthora infestans cysts

-

This compound

-

D-(U-¹⁴C)-glucose

-

Liquid growth medium

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

-

Trichloroacetic acid (TCA)

-

Ethanol

Procedure:

-

Produce P. infestans cysts and allow them to germinate in liquid medium.

-

Add different concentrations of this compound to the germinating cysts.

-

Add a known amount of D-(U-¹⁴C)-glucose to each treatment and incubate for a defined period (e.g., 3 hours).

-

To determine the total uptake of ¹⁴C-glucose, an aliquot of the culture is filtered through a glass fiber filter, washed, and the radioactivity is measured by liquid scintillation counting.

-

To measure the incorporation into cellulose, the remaining cells are harvested by centrifugation.

-

The cell pellet is washed and then treated with hot TCA to precipitate macromolecules.

-

The pellet is then washed with ethanol to remove lipids and soluble compounds.

-

The remaining pellet, containing the cell wall material, is resuspended in a suitable buffer.

-

The radioactivity incorporated into the insoluble fraction (cellulose) is measured by liquid scintillation counting.

-

The IC₅₀ for cellulose synthesis inhibition is calculated by plotting the percentage of inhibition of incorporation against the this compound concentration.

Ethyl Methane Sulphonate (EMS) Mutagenesis of Phytophthora infestans

This protocol describes a general procedure for inducing random mutations in P. infestans to select for resistant individuals.

Materials:

-

Phytophthora infestans zoospores or mycelium

-

Ethyl methane sulphonate (EMS) - Caution: EMS is a potent mutagen and carcinogen. Handle with appropriate safety precautions in a fume hood.

-

Phosphate buffer

-

Sodium thiosulfate solution (to inactivate EMS)

-

Rye B agar plates containing a selective concentration of this compound

Procedure:

-

Prepare a suspension of P. infestans zoospores or fragmented mycelium in phosphate buffer.

-

Treat the suspension with a specific concentration of EMS (e.g., 0.1-0.5%) for a defined period (e.g., 1-4 hours) with gentle agitation. The optimal concentration and duration need to be determined empirically by creating a kill curve.

-

Stop the mutagenesis reaction by adding an equal volume of sodium thiosulfate solution and incubating for a short period.

-

Wash the zoospores/mycelium several times with sterile water by centrifugation to remove residual EMS and sodium thiosulfate.

-

Plate the mutagenized population onto Rye B agar plates containing a lethal concentration of this compound.

-

Incubate the plates at 18-20°C and monitor for the growth of resistant colonies.

-

Isolate the putative resistant colonies and subculture them on both selective and non-selective media to confirm the resistance phenotype.

Transformation of Phytophthora infestans with a Mutated PiCesA3 Allele

This protocol is used to confirm that a specific mutation in the PiCesA3 gene is responsible for this compound resistance by introducing the mutated gene into a sensitive wild-type strain.

Materials:

-

Wild-type, this compound-sensitive P. infestans strain

-

A plasmid vector containing the mutated PiCesA3 allele under the control of a suitable promoter and a selectable marker (e.g., hygromycin B resistance gene).

-

Protoplast isolation solution (containing enzymes like cellulase and β-glucanase)

-

Polyethylene glycol (PEG) solution

-

Regeneration medium

-

Selective medium containing hygromycin B and this compound

Procedure:

-

Protoplast Preparation: Grow the wild-type P. infestans strain in liquid medium. Harvest the mycelium and treat it with the protoplast isolation solution to digest the cell walls and release protoplasts.

-

Transformation:

-

Mix the isolated protoplasts with the plasmid DNA containing the mutated PiCesA3 allele.

-

Add the PEG solution to facilitate DNA uptake into the protoplasts.

-

Incubate the mixture on ice.

-

-

Regeneration and Selection:

-

Plate the transformed protoplasts onto a regeneration medium and incubate to allow for cell wall regeneration.

-

After a period of recovery, overlay the plates with a medium containing the selection agent (hygromycin B) to select for transformants that have successfully incorporated the plasmid.

-

-

Phenotypic Analysis:

-

Isolate the hygromycin-resistant transformants.

-

Test the sensitivity of the transformants to this compound using the in vitro fungicide sensitivity assay described in section 5.1.

-

Successful transformation with the mutated PiCesA3 allele should confer resistance to this compound in the previously sensitive wild-type strain.

-

Experimental Workflow for Resistance Confirmation

Caption: Workflow for identifying and confirming the genetic basis of this compound resistance.

Conclusion

This compound is a potent and specific inhibitor of cellulose synthesis in oomycetes, making it a valuable tool for the control of devastating plant diseases like late blight and downy mildew. Its single-site mode of action, while contributing to its high efficacy, also makes it prone to the development of resistance through target-site mutations in the CesA3 gene. A thorough understanding of its target pathogens, mechanism of action, and the molecular basis of resistance is crucial for its effective and sustainable use in integrated pest management programs. The experimental protocols detailed in this guide provide a framework for the continued study of this compound and the development of next-generation oomycete-specific fungicides.

References

- 1. Transformation of the oomycete pathogen, Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A modified Agrobacterium-mediated transformation for two oomycete pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized methods for random and targeted mutagenesis in field pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellulose Synthesis in Phytophthora infestans Is Required for Normal Appressorium Formation and Successful Infection of Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. This compound targets the cellulose synthase-like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Current trends and insights on EMS mutagenesis application to studies on plant abiotic stress tolerance and development [frontiersin.org]

- 12. apsnet.org [apsnet.org]

An In-depth Technical Guide to the Solubility and Stability of Mandipropamid in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the fungicide Mandipropamid in various solvents. The information is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental protocols.

Solubility of this compound

The solubility of an active ingredient is a critical parameter that influences its formulation, bioavailability, and environmental fate. This compound exhibits a wide range of solubilities in different organic solvents and is sparingly soluble in water.

Solubility Data

The solubility of this compound in a selection of organic solvents and water at 25°C is summarized in Table 1. The data indicates that this compound is highly soluble in dichloromethane and acetone, moderately soluble in ethyl acetate and methanol, and has low solubility in toluene, n-octanol, and n-hexane.[1] Its solubility in water is low.[2]

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (g/L) |

| Dichloromethane | 400 |

| Acetone | 300 |

| Ethyl Acetate | 120 |

| Methanol | 66 |

| Toluene | 29 |

| n-Octanol | 4.8 |

| n-Hexane | 0.042 |

| Water | 0.0042 |

| Data sourced from PubChem.[1] | |

| Note: Temperature-dependent solubility data for this compound was not available in the reviewed literature. |

Experimental Protocol for Solubility Determination (OECD Guideline 105)

The determination of this compound's solubility in aqueous and organic solvents can be performed following the OECD Guideline 105, "Water Solubility," which can be adapted for organic solvents. The flask method is suitable for this purpose.[3][4][5][6]

Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., water, acetone, methanol)

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing the solvent. The excess solid should be visible to ensure that saturation is reached.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the flasks for a sufficient time to allow the system to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid contamination with undissolved particles, it is recommended to filter the sample through a syringe filter that does not adsorb the analyte.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: The solubility is reported as the mean of at least three replicate determinations, expressed in g/L or mg/L.

Caption: Experimental workflow for determining this compound solubility.

Stability of this compound

The stability of this compound is a key factor in determining its shelf-life in formulations and its persistence in the environment. The primary degradation pathways for pesticides are hydrolysis and photolysis.

Hydrolytic Stability

This compound is generally stable to hydrolysis in aqueous solutions at environmentally relevant pH values.

Studies have shown that this compound is stable to hydrolysis in the pH range of 4 to 9.[1] The hydrolysis half-lives are typically greater than 200 days.[7][8] However, the rate of hydrolysis can be influenced by pH and temperature, with an increase in either leading to a faster degradation rate. For instance, one study reported a decrease in the half-life from 495.1 to 216.6 days with an increase in pH and temperature.[7][8]

Table 2: Hydrolytic Stability of this compound

| pH Range | Stability | Half-life (t½) | Conditions |

| 4 - 9 | Stable | > 200 days | 25°C |

| Data compiled from multiple sources.[1][7][8] | |||

| Note: Detailed kinetic data (rate constants) as a function of temperature were not available in the reviewed literature. |

A detailed study of this compound's hydrolytic stability can be conducted following the OECD Guideline 111, "Hydrolysis as a Function of pH".[9][10][11][12]

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous buffered solutions at various pH values and temperatures.

Materials:

-

This compound (analytical or radiolabeled standard)

-

Sterile aqueous buffer solutions (e.g., pH 4, 7, and 9)

-

Sterile glass vessels (e.g., ampoules or screw-capped tubes)

-

Constant temperature chambers or water baths

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, LSC for radiolabeled compound)

-

Darkness (to prevent photolysis)

Procedure:

-

Preliminary Test: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess the stability of this compound at different pH values (4, 7, and 9).[9][11] If significant degradation is observed, a more detailed kinetic study is warranted.

-

Definitive Study:

-

Prepare solutions of this compound in sterile buffer solutions at the desired pH values. The concentration should be below the water solubility limit.

-

Dispense the solutions into sterile glass vessels, which are then sealed.

-

Incubate the vessels in the dark at constant temperatures (e.g., 25°C, 40°C, 50°C).

-

At predetermined time intervals, withdraw replicate samples for each pH and temperature combination.

-

Analyze the concentration of the remaining this compound and any major degradation products using a suitable analytical method.

-

-

Data Analysis:

-

Determine the degradation rate constant (k) for each pH and temperature by plotting the natural logarithm of the concentration versus time.

-

Calculate the half-life (t½) using the formula: t½ = ln(2) / k.

-

The Arrhenius equation can be used to evaluate the temperature dependence of the hydrolysis rate.

-

Caption: Workflow for a hydrolytic stability study of this compound.

Photolytic Stability

Photolysis, or degradation by light, is a more significant degradation pathway for this compound in aqueous environments compared to hydrolysis.

The photolytic degradation of this compound in aqueous solutions can be relatively rapid, with reported half-lives of less than 14 hours, except in acidic conditions (pH 5.05).[7][8] The rate of photolysis can be accelerated by the presence of organic solvents.[7][8]

Table 3: Photolytic Stability of this compound in Aqueous Solution

| Condition | Half-life (t½) |

| Aqueous solution (pH ≠ 5.05) | < 14 hours |

| Data sourced from a study by Li et al. (2022).[7][8] | |

| Note: Detailed information on the light source, intensity, and quantum yield was not available in the reviewed literature. |

To investigate the photolytic stability of this compound, the OECD Guideline 316, "Phototransformation of Chemicals in Water – Direct Photolysis," provides a suitable framework.[13][14][15][16][17]

Objective: To determine the rate of direct photolytic degradation of this compound in water and to identify major photoproducts.

Materials:

-

This compound (analytical or radiolabeled standard)

-

Purified water (e.g., buffered, sterile)

-

Photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp with filters)

-

Quartz or borosilicate glass reaction vessels

-

Dark controls

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, LSC)

-

Chemical actinometer to measure light intensity

Procedure:

-

Preparation: Prepare a solution of this compound in purified water at a concentration below its solubility limit.

-

Irradiation: Fill the reaction vessels with the test solution and place them in the photoreactor. Irradiate the samples with a light source of known spectrum and intensity. Maintain a constant temperature throughout the experiment.

-

Dark Controls: Simultaneously, incubate identical samples in the dark at the same temperature to account for any non-photolytic degradation (e.g., hydrolysis).

-

Sampling: At appropriate time intervals, withdraw samples from both the irradiated and dark control vessels.

-

Analysis: Analyze the samples for the concentration of this compound and any significant photoproducts.

-

Data Analysis:

-

Calculate the first-order degradation rate constant and the half-life for the irradiated samples, correcting for any degradation observed in the dark controls.

-

If a radiolabeled compound is used, a mass balance should be performed to account for all radioactivity.

-

The quantum yield, which is a measure of the efficiency of the photochemical process, can be determined by measuring the rate of degradation relative to the rate of light absorption.

-

References

- 1. This compound | C23H22ClNO4 | CID 11292824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 374726-62-2 [m.chemicalbook.com]

- 3. filab.fr [filab.fr]

- 4. Water solubility flask method according to EC A.6., OECD 105 - VARIOUS analysis - Analytice [analytice.com]

- 5. tegewa.de [tegewa.de]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. Enantioselective hydrolysis and photolysis of this compound in different aquatic environments - evaluation of influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 12. Test No. 111: Hydrolysis as a Function of pH | OECD [oecd.org]

- 13. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Mandipropamid Residues in Crops

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of mandipropamid residues in various agricultural commodities. The protocols outlined below are based on established and validated analytical techniques, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method for pesticide residue analysis.

Introduction

This compound is a fungicide used to control Oomycete pathogens on a variety of crops.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products to ensure consumer safety.[2][3] Accurate and reliable analytical methods are therefore essential for monitoring this compound residues in crops.[2][3] The following protocols describe the extraction, cleanup, and analysis of this compound residues, with a focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.[4][5][6]

Analytical Workflow Overview

The general workflow for analyzing this compound residues in crop samples involves sample preparation, extraction of the analyte, cleanup of the extract to remove interfering substances, and subsequent analysis by a sensitive detection technique such as LC-MS/MS.

Caption: General workflow for this compound residue analysis in crops.

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method

The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.[5][6]

Materials:

-

Homogenized crop sample

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Sodium citrate tribasic dihydrate

-

Sodium citrate dibasic sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for pigmented samples)

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes (containing d-SPE sorbents)

-

High-speed centrifuge

-

Vortex mixer

Procedure:

-

Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.[7]

-

Add an appropriate internal standard if necessary.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrates).

-

Cap the tube and shake vigorously for 1 minute.[7]

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing PSA and C18 sorbents (and GCB if needed).

-

Cap the tube and vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is the final extract ready for LC-MS/MS analysis.

-

Caption: The two-step QuEChERS extraction and cleanup process.

Protocol 2: Analysis by LC-MS/MS

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

C18 analytical column (e.g., 2.1 mm x 150 mm, 5 µm)[8]

LC-MS/MS Parameters (Example): [8]

| Parameter | Condition |

| LC Column | Octadecylsilanized silica gel, 2.1 mm i.d. x 150 mm, 5 µm particle size |

| Column Temperature | 40°C |

| Mobile Phase | Acetonitrile/Formic Acid/Water (500:1:500, v/v/v) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Ions | Quantification: m/z 412, Confirmation: m/z 414 |

Procedure:

-

Calibration: Prepare matrix-matched calibration standards of this compound at concentrations ranging from 0.5 to 250 µg/L.[9]

-

Injection: Inject the final extract from the QuEChERS procedure into the LC-MS/MS system.

-

Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for this compound.

-

Quantification: Quantify the this compound concentration in the sample by comparing the peak area to the matrix-matched calibration curve.

Caption: Workflow of this compound analysis using LC-MS/MS.

Quantitative Data Summary

The performance of analytical methods for this compound is evaluated based on several key parameters, including linearity, recovery, and the limit of quantification (LOQ).

Table 1: Method Performance Parameters for this compound Analysis in Various Crops

| Crop Matrix | Analytical Method | Linearity (r²) | Recovery (%) | LOQ (mg/kg) | Reference |

| Grape | HPLC-LC/MS | >0.99 | 99.8 ± 1.7 | 0.02 - 0.04 | [1] |

| Tomato | HPLC-LC/MS | >0.99 | 89.3 ± 5.3 | 0.02 - 0.04 | [1] |

| Green Pepper | HPLC-LC/MS | >0.99 | 98.7 ± 2.2 | 0.02 - 0.04 | [1] |

| Chinese Cabbage | HPLC-LC/MS | >0.99 | 99.7 ± 6.8 | 0.02 - 0.04 | [1] |

| Potato | HPLC-LC/MS | >0.99 | 91.1 ± 3.1 | 0.02 - 0.04 | [1] |

| Potato | LC-MS/MS | >0.99 | 76.4 - 97.1 | 0.001 | [9] |

| Pepper | LC-MS/MS | >0.99 | 76.4 - 97.1 | 0.001 | [9] |

| Grape | LC-MS/MS | >0.99 | 76.4 - 97.1 | 0.001 | [9] |

| Watermelon | LC-MS/MS | >0.99 | 76.4 - 97.1 | 0.001 | [9] |

| Sesame Leaves | HPLC-UVD | 1 | 80.3 - 90.7 | 0.01 | [10] |

| Grape | HPLC-DAD | 0.9999 | 98 - 102 | 0.01 | [11] |

Method Validation

Validation of the analytical method is crucial to ensure the reliability of the results.[2][3][12] Key validation parameters include:

-

Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[12]

-

Accuracy (Recovery): Determined by spiking blank crop samples with a known amount of this compound and calculating the percentage of the analyte recovered. Recoveries are typically expected to be within 70-120%.[12]

-

Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should ideally be ≤20%.[13]

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[8]

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Conclusion

The analytical methods described provide a robust framework for the determination of this compound residues in a variety of crop matrices. The combination of the QuEChERS sample preparation method with LC-MS/MS analysis offers high sensitivity, selectivity, and efficiency, making it well-suited for routine monitoring and regulatory compliance. Proper method validation is essential to ensure the generation of accurate and defensible data.

References

- 1. researchgate.net [researchgate.net]

- 2. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables [agris.fao.org]

- 3. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables | Semantic Scholar [semanticscholar.org]

- 4. fda.gov.tw [fda.gov.tw]

- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 6. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 7. youtube.com [youtube.com]

- 8. mhlw.go.jp [mhlw.go.jp]

- 9. Enantioselective determination of carboxyl acid amide fungicide this compound in vegetables and fruits by chiral LC coupled with MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. agilent.com [agilent.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Mandipropamid

Abstract

This application note provides a detailed overview of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mandipropamid, a widely used fungicide. The described method is applicable for the determination of this compound residues in various agricultural commodities. This document includes a summary of chromatographic conditions, a detailed experimental protocol, and a workflow diagram to guide researchers, scientists, and drug development professionals in setting up and executing the analysis.

Introduction

This compound is a mandelamide fungicide effective against Oomycete pathogens in a variety of crops.[1][2] Its widespread use necessitates reliable and sensitive analytical methods to monitor its residue levels in food products and environmental samples to ensure consumer safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection is a common and effective technique for the determination of this compound.[1][3] This note details a robust HPLC-UV method and provides references to MS-based confirmation.

Chemical Information

| Property | Value |

| Chemical Name | 2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide |

| CAS Number | 374726-62-2 |

| Molecular Formula | C₂₃H₂₂ClNO₄[4] |

| Molecular Weight | 411.88 g/mol [4] |

| Solubility | Soluble in solvents like acetone, dichloromethane, and methanol.[5] |

HPLC Method Parameters

The following table summarizes the key parameters for two different HPLC methods for the analysis of this compound.

| Parameter | Method 1 (HPLC-UV) | Method 2 (LC-MS) |

| Instrument | Agilent Model 1100 HPLC or equivalent | Liquid chromatograph-mass spectrometer (LC-MS) |

| Column | YMC-PACK ODS AM (150 mm x 4.6 mm, 3 µm)[6] | C18 column |

| Mobile Phase | Acetonitrile / Methanol[7] | Acetonitrile/formic acid/water (500:1:500, v/v/v)[8] |

| Flow Rate | Not Specified | Not Specified |

| Injection Volume | Not Specified | 10 µL[8] |

| Detection | UV at 220 nm[6] | MS (Quantification ion: m/z 412)[8] |

| Retention Time | Approximately 9.6 minutes[6] | Not Specified |

| LOD | 0.003 mg/kg[9] | Not Specified |

| LOQ | 0.01 mg/kg[9] | 0.01 mg/kg[1] |

| **Linearity (R²) ** | 1[9] | Not Specified |

| Recovery | 80.3-90.7%[9] | 87.4–101.6%[3] |

Experimental Protocol: HPLC-UV Method

This protocol describes the analysis of this compound in agricultural samples.

1. Reagents and Materials

-

This compound reference standard (≥98% purity)[4]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sodium chloride

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Syringe filters (0.45 µm)

2. Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.01 µg/mL to 5.0 µg/mL.

3. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common technique for pesticide residue analysis in food.[2]

-

Extraction:

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at 10000 rpm for 2 minutes.

-

-

Final Solution:

-

Filter the supernatant through a 0.45 µm syringe filter.

-

The filtrate is now ready for HPLC analysis.

-

4. HPLC System Setup and Operation

-

Set up the HPLC system according to the parameters in "Method 1" of the table above.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

5. Data Analysis

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Workflow Diagram